1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol

Übersicht

Beschreibung

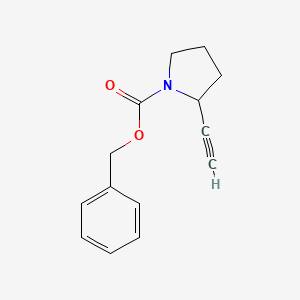

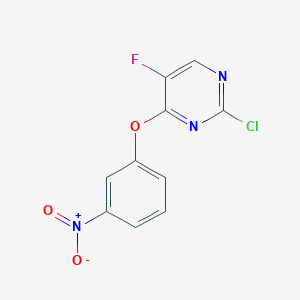

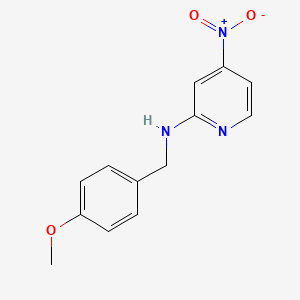

“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol”, also known as Brorphine, is a potent synthetic opioid . It has a chemical structure similar to bezitramide, an opioid listed in Schedule I of the 1961 Convention . Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid .

Synthesis Analysis

Brorphine was originally discovered in a 2018 paper investigating functionally biased opioid compounds, with the intention of finding safer analgesics that produce less respiratory depression than typical opioids . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis

Brorphine is comprised of three main units: a 4-bromophenethyl group, a piperidine ring, and a 1,3-dihydro-2H-benzoimidzole-2-one group . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .Physical And Chemical Properties Analysis

Brorphine freebase has been described as a white or off-white solid, and the hydrochloride salt as a neat solid . The molecular formula is C20H22BrN3O , and the molecular weight is 400.3122 g/mol .Wissenschaftliche Forschungsanwendungen

Opioid Analgesic Properties

“1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol” has been identified as an opioid analgesic compound. It acts as a full mu-opioid receptor agonist, which suggests it could produce opioid-like pharmacological effects with a potency greater than morphine .

Research on Safer Analgesics

This compound was discovered during research aimed at finding safer analgesics that produce less respiratory depression than typical opioids .

Forensic Casework and Drug Samples

It has been increasingly detected in seized drug samples and forensic casework since 2019, especially after certain other synthetic opioids were temporarily scheduled by authorities .

Binding to Mu-Opioid Receptors

In vitro studies have shown that, similar to fentanyl, this compound binds to mu-opioid receptors and acts as a mu-opioid receptor agonist .

Regulatory Protein Recruitment

Activation of mu-opioid receptors by this compound involves the recruitment of beta-arrestin-2, a regulatory protein .

Wirkmechanismus

Target of Action

The primary target of 1-(1-(4-Bromophenyl)ethyl)piperidin-4-ol, also known as Brorphine, is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of the MOR leads to analgesic effects, making it a key target for opioid-based pain management .

Mode of Action

Brorphine acts as a full agonist at the MOR . This means it binds to the MOR and activates it, triggering a cellular response. The activation of MOR by Brorphine has been shown to involve the recruitment of beta-arrestin-2 , a regulatory protein . This interaction results in a series of intracellular events that lead to the observed pharmacological effects .

Biochemical Pathways

Upon activation of the MOR, Brorphine triggers a cascade of biochemical events within the cell. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the cell membrane and inhibition of neurotransmitter release . The exact downstream effects of Brorphine are still under investigation.

Pharmacokinetics

As a potent µ-opioid agonist, it is expected to have similar pharmacokinetic properties to other opioid substances .

Result of Action

The activation of MOR by Brorphine leads to a range of effects. These include analgesia , euphoria , and respiratory depression . These effects are typical of opioid agonists and are the reason why such compounds are used for pain management. These effects can also lead to dependence and addiction, posing significant risks .

Action Environment

The action, efficacy, and stability of Brorphine can be influenced by various environmental factors. For instance, the presence of other substances, such as benzodiazepines, can potentiate the effects of Brorphine, leading to increased risk of overdose . Additionally, the method of administration (oral, inhalation, intravenous) can also impact its bioavailability and effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHREHJIGINIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)

![Ethenesulfonamide,N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1397204.png)

![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)